PtCl2(dppe)

Catalog No.
S14360559
CAS No.
M.F
C26H24Cl2P2Pt
M. Wt
664.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PtCl2(dppe)

Product Name

PtCl2(dppe)

IUPAC Name

dichloroplatinum;2-diphenylphosphanylethyl(diphenyl)phosphane

Molecular Formula

C26H24Cl2P2Pt

Molecular Weight

664.4 g/mol

InChI

InChI=1S/C26H24P2.2ClH.Pt/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2/p-2

InChI Key

UGVHWZLAQNPMGQ-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Pt]Cl

Platinum(II) dichloride complexed with 1,2-bis(diphenylphosphino)ethane, commonly referred to as platinum dichloride diphosphine, is a coordination compound with the formula [PtCl2(dppe)][PtCl_2(dppe)]. This compound features a square planar geometry typical of platinum(II) complexes, where the platinum center is coordinated by two chloride ligands and two phosphorus atoms from the diphosphine ligand. The diphosphine ligand, 1,2-bis(diphenylphosphino)ethane, consists of two diphenylphosphino groups connected by an ethylene bridge, enhancing the electron-donating ability of the phosphorus atoms towards the platinum center. The compound is notable for its stability and reactivity in various

The reactions involving platinum dichloride diphosphine can be categorized into several types:

  • Ligand Exchange Reactions: The complex can undergo ligand exchange with other phosphines or olefins. For instance, it can react with triphenylphosphine to form [PtCl2(TPP)2][PtCl_2(TPP)_2] or with alkenes to generate various platinum-olefin complexes .
  • Halide Exchange: In the presence of halide ions such as bromide or iodide, [PtCl2(dppe)][PtCl_2(dppe)] can undergo halide exchange, leading to the formation of complexes like [PtX(dppe)][PtX(dppe)] where XX represents the halide .
  • Formation of Cationic Complexes: Under certain conditions, such as varying the molar ratio of reactants, cationic complexes like [Pt(dppe)2]Cl2[Pt(dppe)_2]Cl_2 can be formed .
  • Reactivity with Other Ligands: The complex shows reactivity with nitrogen-containing ligands, forming stable chelates through coordination of both phosphorus and nitrogen atoms .

Platinum-based compounds have been extensively studied for their biological activity, particularly in cancer therapy. Platinum dichloride diphosphine exhibits cytotoxic properties similar to other platinum drugs like cisplatin. Its mechanism of action typically involves DNA binding and cross-linking, which disrupts DNA replication and transcription processes in rapidly dividing cancer cells. Studies have shown that platinum dichloride diphosphine can induce apoptosis in various cancer cell lines, making it a candidate for further investigation in anticancer drug development .

The synthesis of platinum dichloride diphosphine generally involves:

  • Reaction of Platinum(II) Chloride with Diphosphine: A common method is to react platinum(II) chloride with 1,2-bis(diphenylphosphino)ethane in an appropriate solvent such as dichloromethane. This reaction typically proceeds under mild conditions and yields the desired complex .
    PtCl2+dppe[PtCl2(dppe)]PtCl_2+dppe\rightarrow [PtCl_2(dppe)]
  • Halide Exchange Reactions: The complex can also be synthesized via halide exchange methods where pre-formed platinum complexes are treated with diphosphines under controlled conditions .

Platinum dichloride diphosphine has several applications:

  • Catalysis: It serves as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation processes.
  • Anticancer Agents: Due to its biological activity against cancer cells, it is being explored as a potential chemotherapeutic agent.
  • Material Science: The compound has applications in materials science for developing new materials that leverage its unique properties.

Interaction studies have demonstrated that platinum dichloride diphosphine readily forms complexes with other ligands such as triphenylphosphine and various olefins. These interactions are characterized by changes in chemical shifts in NMR spectroscopy and shifts in infrared spectra indicating successful coordination . Additionally, studies have shown that the presence of electron-donating groups enhances stability and reactivity towards ligand exchange processes .

Several compounds share structural similarities with platinum dichloride diphosphine. Below is a comparison highlighting their uniqueness:

Compound NameFormulaKey Features
Platinum(II) Dichloride[PtCl2][PtCl_2]Simple coordination without additional ligands
Platinum(II) Diethylamine Complex[PtCl2(NEt2)2][PtCl_2(NEt_2)_2]Uses amines instead of phosphines
Platinum(II) Triphenylphosphine[PtCl2(TPP)2][PtCl_2(TPP)_2]Contains triphenylphosphine; different sterics
Platinum(II) Diphosphine[PtCl2(dppp)][PtCl_2(dppp)]Uses 1,3-bis(diphenylphosphino)propane; larger ligand
Platinum(II) Dimethylamine Complex[PtCl2(NMe2)2][PtCl_2(NMe_2)_2]Features dimethylamine ligands

Platinum dichloride diphosphine stands out due to its specific ligand structure that provides unique electronic properties and sterics compared to these similar compounds.

Exact Mass

663.037824 g/mol

Monoisotopic Mass

663.037824 g/mol

Heavy Atom Count

31

Dates

Modify: 2024-08-10

Explore Compound Types